Cas no 1289384-95-7 (2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride)

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride is a chemically synthesized pyrrolidine derivative with a benzyloxymethyl substituent, featuring chloro and fluoro functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity in nucleophilic substitution reactions, making it valuable for the development of targeted drug candidates. Its hydrochloride salt form improves solubility and stability, facilitating handling and storage. The compound's structural features suggest utility in the synthesis of ligands or intermediates for receptor modulation, particularly in CNS or antimicrobial applications.
2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride structure
1289384-95-7 structure
Product name:2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
CAS No:1289384-95-7
MF:C12H16Cl2FNO
Molecular Weight:280.165945053101
CID:2167364

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
    • 2-(((2-Chloro-6-fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride
    • 2-(2-Chloro-6-fluorobenzyloxymethyl)pyrrolidine hydrochloride
    • SBB075351
    • (2-chloro-6-fluorophenyl)(pyrrolidin-2-ylmethoxy)methane, chloride
    • インチ: 1S/C12H15ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H
    • InChIKey: XVRTXWHDTCUMPO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COCC1CCCN1)F.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 217
  • トポロジー分子極性表面積: 21.3

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride Security Information

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM372137-1g
2-(((2-Chloro-6-fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride
1289384-95-7 95%+
1g
$454 2024-08-02
Fluorochem
090474-500mg
2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
1289384-95-7
500mg
£229.00 2022-03-01

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride 関連文献

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochlorideに関する追加情報

Introduction to 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride (CAS No. 1289384-95-7)

2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride, with the CAS number 1289384-95-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a substituted benzyl moiety. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The pyrrolidine ring is a five-membered cyclic amine that is widely used in the synthesis of various bioactive molecules due to its ability to enhance the lipophilicity and conformational flexibility of the parent compound. In the case of 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride, the presence of the pyrrolidine ring likely contributes to its ability to cross biological membranes, thereby enhancing its bioavailability and pharmacological activity.

The substituted benzyl moiety, specifically the 2-chloro-6-fluoro-benzyl group, adds further complexity to the molecule. The introduction of chlorine and fluorine atoms at specific positions on the benzene ring can significantly influence the compound's electronic properties and reactivity. These halogen substituents can modulate the compound's binding affinity to target receptors, making it a valuable candidate for drug discovery and development.

Recent research has highlighted the potential of 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride in various therapeutic areas. For instance, studies have explored its activity as a modulator of ion channels, particularly in the context of neurological disorders. The compound has shown promise in modulating voltage-gated sodium channels (Nav) and transient receptor potential (TRP) channels, which are implicated in conditions such as epilepsy, neuropathic pain, and migraine.

In addition to its potential as an ion channel modulator, 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride has been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride has also been a focus of recent research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate plasma half-life, which supports its potential for once-daily dosing regimens. Additionally, its low toxicity profile in preclinical models further enhances its attractiveness as a drug candidate.

The synthesis of 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through a ring-closing metathesis reaction and the subsequent substitution with the 2-chloro-6-fluoro-benzyl group via a nucleophilic substitution reaction. These synthetic routes are scalable and can be adapted for large-scale production, making it feasible for commercialization.

In conclusion, 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride (CAS No. 1289384-95-7) is a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable asset in the pharmaceutical industry.

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